Umifoxolaner

Description

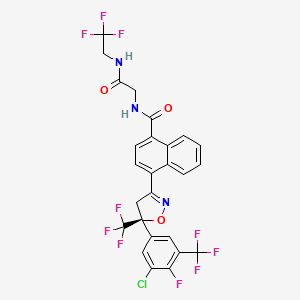

Structure

3D Structure

Properties

CAS No. |

2021230-37-3 |

|---|---|

Molecular Formula |

C26H16ClF10N3O3 |

Molecular Weight |

643.9 g/mol |

IUPAC Name |

4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C26H16ClF10N3O3/c27-18-8-12(7-17(21(18)28)25(32,33)34)23(26(35,36)37)9-19(40-43-23)15-5-6-16(14-4-2-1-3-13(14)15)22(42)38-10-20(41)39-11-24(29,30)31/h1-8H,9-11H2,(H,38,42)(H,39,41)/t23-/m0/s1 |

InChI Key |

TVYPNAKLSTUPJB-QHCPKHFHSA-N |

Isomeric SMILES |

C1C(=NO[C@@]1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Canonical SMILES |

C1C(=NOC1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Umifoxolaner: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner, also known as ML-878, is a novel isoxazoline ectoparasiticide. As a member of the isoxazoline class of compounds, it is being investigated for its potential in controlling parasitic infestations in animals. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]naphthalene-1-carboxamide |

| CAS Number | 2021230-37-3 |

| Synonyms | ML-878, WHO-11642 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H16ClF10N3O3 | [1] |

| Molecular Weight | 643.87 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [2][3] |

| XLogP3 | 6.8 | [3] |

Mechanism of Action

This compound, like other isoxazolines, acts as a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[4] These channels are crucial for inhibitory neurotransmission in insects and acarines. By binding to a site distinct from other GABACl antagonists like cyclodienes and fiproles, isoxazolines allosterically inhibit the channel, preventing the influx of chloride ions.[5][6] This blockade of the inhibitory signal leads to hyperexcitability of the parasite's central nervous system, resulting in paralysis and death.[4] The selectivity of isoxazolines for invertebrate GABACls over mammalian receptors ensures a favorable safety profile for host animals.[7]

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

Experimental Protocols

Chemical Synthesis

The synthesis of this compound involves a multi-step process, with key steps outlined in patent literature. A general workflow is presented below. The synthesis of related isoxazoline compounds often involves the reaction of a chalcone with hydroxylamine to form the isoxazoline ring, followed by functionalization.

Caption: Generalized workflow for the chemical synthesis of this compound.

A detailed, step-by-step protocol for the synthesis is not publicly available in peer-reviewed literature. However, patent documents describe the reaction of a substituted chalcone with hydroxylamine in the presence of a base, followed by coupling with a naphthalenecarboxylic acid derivative. Purification is typically achieved through chromatography and recrystallization.

GABA Receptor Binding Assay

To determine the affinity of this compound for the GABA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of this compound to displace a known radiolabeled ligand from the receptor.

Materials:

-

Insect cell membranes expressing the target GABA receptor.

-

Radioligand (e.g., [³H]-Sarolaner or a similar isoxazoline).

-

This compound in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Prepare a dilution series of this compound.

-

In a multi-well plate, combine the insect cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration from the this compound dilution series.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Harvest the membranes onto a filter mat using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.

-

Dry the filter mat and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ of this compound.

In Vivo Efficacy Studies (Canine Model)

The efficacy of this compound against ectoparasites such as ticks and fleas is evaluated in controlled laboratory studies using dogs.

Study Design:

-

Animals: Purpose-bred beagles or mongrels, acclimatized and free of ectoparasites.

-

Treatment Groups: A control group (placebo) and one or more groups treated with different doses of this compound.

-

Infestation: Animals are infested with a known number of adult ticks (e.g., Rhipicephalus sanguineus, Dermacentor variabilis) and/or fleas (Ctenocephalides felis) at specified time points before and after treatment.

-

Treatment Administration: this compound is administered orally, typically as a chewable tablet.

-

Efficacy Assessment: At defined intervals (e.g., 24 and 48 hours) after treatment and subsequent re-infestations, the number of live parasites on each animal is counted.

-

Data Analysis: The percentage of efficacy is calculated using the formula: Efficacy (%) = 100 × (Mc - Mt) / Mc, where Mc is the mean number of live parasites on the control group and Mt is the mean number of live parasites on the treated group.

Pharmacokinetics

Pharmacokinetic Parameters of Isoxazolines in Dogs (Oral Administration)

| Parameter | Lotilaner (20 mg/kg, fed) | Sarolaner (2 mg/kg) |

| Tmax (hours) | 2 | Not specified |

| Terminal Half-life (days) | 30.7 | 11-12 |

| Bioavailability (%) | >80 | >85 |

| Source | [8][9] | [4][10] |

Based on this comparative data, this compound is expected to be rapidly absorbed after oral administration, have a long terminal half-life providing sustained efficacy, and exhibit good bioavailability, particularly when administered with food.

Efficacy Against Common Ectoparasites

Efficacy studies for the isoxazoline class demonstrate a high level of activity against a broad spectrum of fleas and ticks. The following table summarizes the efficacy of Sarolaner, a closely related compound, against several common tick species.

Efficacy of Sarolaner (2 mg/kg, single oral dose) Against Various Tick Species in Dogs

| Tick Species | Efficacy at 48h post-treatment | Efficacy at 35 days post-treatment | Source |

| Amblyomma americanum | ≥99.6% | ≥96.9% | [11] |

| Amblyomma maculatum | ≥99.6% | ≥96.9% | [11] |

| Dermacentor variabilis | ≥99.6% | ≥96.9% | [11] |

| Ixodes scapularis | ≥99.6% | ≥96.9% | [11] |

| Rhipicephalus sanguineus | ≥99.6% | ≥96.9% | [11] |

Given the structural similarities and shared mechanism of action, this compound is anticipated to exhibit a comparable high efficacy against these and other relevant ectoparasites.

Safety and Toxicology

The isoxazoline class of drugs has a well-established safety profile in mammals. Their selective action on invertebrate GABA receptors provides a wide margin of safety.[7] While a specific safety data sheet for this compound is not publicly available, general safety considerations for this class include the potential for neurologic adverse reactions such as tremors, ataxia, and seizures, particularly in animals with a history of such disorders.[12] Therefore, use with caution in these animals is advised.

References

- 1. Comparative speed of kill after treatment with Simparica™(sarolaner) and Advantix®(imidacloprid + permethrin) against induced infestations of Dermacentor reticulatus on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. researchgate.net [researchgate.net]

- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 7. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 8. The intravenous and oral pharmacokinetics of lotilaner in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 11. Efficacy of a novel oral formulation of sarolaner (Simparica™) against five common tick species infesting dogs in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Credelio (lotilaner) for Dogs - Drugs.com [drugs.com]

An In-depth Technical Guide on the Core Mechanism of Action of Umifoxolaner on GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner (also known as ML-878) is a novel ectoparasiticide belonging to the isoxazoline class of compounds.[1] This class of drugs has garnered significant attention in veterinary medicine for its potent and broad-spectrum activity against fleas, ticks, and other arthropod pests. The primary molecular target of isoxazolines, including this compound, is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), a critical component of the insect central nervous system.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA receptors, drawing upon the established knowledge of the isoxazoline class. While specific quantitative data for this compound is not extensively available in the public domain, this guide will present comparative data from other notable isoxazolines to provide a robust understanding of its pharmacological profile.

Core Mechanism of Action: Allosteric Modulation of Insect GABA Receptors

This compound functions as a potent non-competitive antagonist and negative allosteric modulator of insect GABA receptors.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor, a ligand-gated ion channel, opens a transmembrane chloride (Cl-) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.

This compound disrupts this process by binding to a site on the GABA receptor that is distinct from the GABA binding site itself. This allosteric binding event induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. The consequence is a blockage of the inhibitory GABAergic signaling, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death.

A key feature of the isoxazoline binding site is its novelty compared to older classes of insecticides that also target the GABA receptor, such as fipronil and cyclodienes. This distinct binding site is a significant advantage in overcoming existing resistance mechanisms in pest populations. Structural and mutagenesis studies on related isoxazolines suggest that their binding site is located within the transmembrane domain of the receptor, at the interface between subunits.

Data Presentation: Potency of Isoxazoline Insecticides on GABA Receptors

Table 1: Radioligand Binding Affinity of Isoxazolines for Insect GABA Receptors

| Compound | Radioligand | Insect Species | Receptor Preparation | IC50 (nM) | Reference |

| A1443 (Fluralaner) | [³H]EBOB | Musca domestica (House fly) | Head membranes | 0.2 | [1] |

| A1443 (Fluralaner) | [³H]A1443 | Musca domestica (House fly) | Head membranes | ~0.4 | [1] |

| Fluralaner | Not Specified | Not Specified | GABA receptor channel | 0.455 | [2] |

| Afoxolaner | Not Specified | Not Specified | GABA receptor channel | 0.455 | [2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of the isoxazoline required to displace 50% of the radioligand from the receptor.

Table 2: Electrophysiological Potency of Isoxazolines on Insect GABA Receptors

| Compound | Insect Species | Receptor Type | Method | EC50/IC50 (nM) | Reference |

| Fluralaner | Chilo suppressalis (Rice stem borer) | CsRDL | Two-electrode voltage clamp | IC50 = 4.20 | [3] |

IC50 (Half-maximal inhibitory concentration) in this context represents the concentration of the isoxazoline that inhibits 50% of the GABA-induced current.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the insect GABA receptor by measuring its ability to compete with a known radiolabeled ligand.

a. Materials:

-

Receptor Source: Membranes prepared from the heads of a target insect species (e.g., house flies, fleas).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind to the isoxazoline site on the GABA receptor (e.g., [³H]A1443).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

b. Protocol:

-

Membrane Preparation:

-

Homogenize insect heads in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (to saturate the specific binding sites), and membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation.

-

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol is used to measure the effect of a test compound on the function of GABA receptors expressed in a heterologous system, typically Xenopus laevis oocytes.

a. Materials:

-

Xenopus laevis Oocytes.

-

cRNA: In vitro transcribed capped RNA encoding the insect GABA receptor subunit(s) (e.g., RDL).

-

Injection System: Micropipette and nanoliter injector.

-

TEVC Setup: Amplifier, voltage and current electrodes, recording chamber, perfusion system.

-

Recording Solution (Barth's Solution): Containing NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, and HEPES, pH ~7.4.

-

GABA Solution: GABA dissolved in recording solution at a concentration that elicits a submaximal response (e.g., EC20-EC50).

-

Test Compound Solution: this compound dissolved in recording solution at various concentrations.

b. Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with the cRNA encoding the insect GABA receptor.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

Experimental Procedure:

-

Establish a stable baseline current.

-

Apply a pulse of the GABA solution to elicit an inward chloride current.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Perfuse the oocyte with the test compound solution (this compound) for a defined period.

-

During the perfusion of the test compound, apply another pulse of the GABA solution.

-

Wash the oocyte with recording solution.

-

Repeat this procedure with different concentrations of the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition of the GABA response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

References

The Neurotoxic Effects of Umifoxolaner on Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umifoxolaner is a member of the isoxazoline class of parasiticides, which exhibit potent insecticidal and acaricidal activity. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound on the invertebrate nervous system. The primary mechanism of action for isoxazolines is the non-competitive antagonism of GABA-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target organism. This document collates available data on the mechanism of action, summarizes quantitative toxicity data from related isoxazoline compounds, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction

The isoxazoline class of insecticides represents a significant advancement in ectoparasite control, offering high efficacy and a favorable safety profile in vertebrates.[1] this compound, a specific compound within this class, targets the invertebrate nervous system with high selectivity.[2] Understanding the precise molecular interactions and physiological consequences of this compound is crucial for optimizing its use, managing potential resistance, and developing novel parasiticides.

Mechanism of Action

This compound, like other isoxazolines, acts as a potent non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in invertebrates.[3][4] GABA is the principal inhibitory neurotransmitter in the insect central nervous system.[5] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

This compound binds to a site on the GABA receptor distinct from the GABA binding site, acting as an allosteric modulator.[5][6] This binding event stabilizes a non-conducting state of the channel, effectively blocking the influx of chloride ions.[7] The disruption of inhibitory signaling results in uncontrolled neuronal activity, leading to hyperexcitation, convulsions, paralysis, and ultimately the death of the invertebrate.[2] Some studies also suggest that isoxazolines may interact with glutamate-gated chloride channels (GluCls) in invertebrates.[8]

Signaling Pathway of this compound's Action

Quantitative Data

Table 1: In Vitro Activity of Isoxazolines on Invertebrate GABA Receptors

| Compound | Test System | Parameter | Value | Reference |

| Fluralaner | Housefly ( Musca domestica ) head membranes | IC50 | 455 pM | [4] |

| Fluralaner | Rat brain membranes | IC50 | >10 µM | [4] |

| Afoxolaner | Housefly GABA-gated chloride channels expressed in Xenopus oocytes | IC50 | 5.32 nM | |

| Afoxolaner | Housefly glutamate-gated chloride channels expressed in Xenopus oocytes | IC50 | 79.9 nM | |

| Fluralaner | Ctenocephalides felis (cat flea) RDL GABA receptor | IC50 | 4.20 nM | [9] |

Table 2: In Vivo Efficacy of Isoxazolines Against Various Invertebrates

| Compound | Species | Parameter | Value | Reference |

| Fluralaner | Aedes aegypti (mosquito) | LD50 (24h) | 0.26 ng/mg | [10] |

| Fluralaner | Anopheles gambiae (mosquito) | LD50 (24h) | 0.21 ng/mg | [10] |

| Sarolaner | Dogs (for flea and tick control) | Recommended Dose | 2 mg/kg | [2] |

| Lotilaner | Dogs and cats (for flea and tick control) | N/A | Provides 1 month of activity | [2] |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the effects of isoxazoline insecticides on the invertebrate nervous system.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the effect of a compound on ion channel function expressed in a heterologous system, such as Xenopus laevis oocytes.

Objective: To determine the inhibitory concentration (IC50) of this compound on invertebrate GABA-gated chloride channels.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the invertebrate GABA receptor subunit of interest (e.g., RDL from Drosophila melanogaster).

-

Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is held at a set voltage (e.g., -60 mV).

-

GABA is applied to elicit a baseline current response.

-

This compound at various concentrations is co-applied with GABA.

-

The inhibition of the GABA-induced current by this compound is measured.

-

-

Data Analysis: The concentration-response data is fitted to a logistical equation to determine the IC50 value.

Workflow for TEVC Electrophysiology

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 9. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

Umifoxolaner Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner is a potent, non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel, belonging to the isoxazoline class of insecticides and parasiticides.[1][2][3][4][5] Its mode of action involves blocking the inhibitory neurotransmission mediated by GABA in invertebrates, leading to hyperexcitation, paralysis, and death of the target organism.[6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related isoxazoline analogs, offering valuable insights for the design of novel and more effective antiparasitic agents.

The core structure of isoxazoline insecticides, including this compound, is characterized by a substituted isoxazoline ring. The substituents at various positions on this core scaffold play a crucial role in determining the compound's insecticidal and acaricidal potency, spectrum of activity, and safety profile. This guide will delve into the key structural modifications and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.

Core Structure and Key Pharmacophoric Features

The general structure of the isoxazoline class of compounds features a central isoxazoline ring with substitutions at the C3, C5, and N positions. For this compound and its analogs, the key pharmacophoric elements contributing to their potent activity against GABA receptors are:

-

The 3-aryl group: Typically a substituted phenyl ring, this moiety is crucial for binding to the receptor.

-

The 5-trifluoromethyl group: This group is a common feature in many potent isoxazoline insecticides and is believed to contribute significantly to the binding affinity.

-

The N-substituent: This part of the molecule can be varied to modulate physicochemical properties such as solubility and bioavailability, as well as to fine-tune the biological activity.

Structure-Activity Relationship (SAR) Analysis

While specific, comprehensive public SAR studies on this compound are limited, extensive research on the broader isoxazoline class provides significant insights into the structural requirements for potent GABA receptor antagonism. The following sections summarize the key SAR findings based on available literature on isoxazoline insecticides.

Modifications of the 3-Phenyl Group

The substitution pattern on the 3-phenyl ring has a profound impact on the insecticidal activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in understanding these relationships.[7][8][9][10]

| R1 Substituent on 3-Phenyl Ring | R2 Substituent on 3-Phenyl Ring | Relative Activity (LC50 in mg/L against Plutella xylostella) | Reference |

| H | H | 3.81 (ethiprole) | [9] |

| Cl | Cl | 0.26 (Compound 32) | [9] |

| CF3 | H | 12.32 (avermectin) | [9] |

| Multiple substitutions | - | 0.025 (Compound D36) | [7] |

Key Findings:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, on the phenyl ring generally enhances insecticidal activity.[9]

-

Substitution pattern: The position of the substituents is critical. 3D-QSAR studies suggest that the steric and electronic properties of the substituents and their spatial arrangement are key determinants of potency.[7][9]

Modifications of the N-Substituent

The N-substituent of the isoxazoline ring offers a site for significant chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

| N-Substituent | Relative Activity | Key Observations | Reference |

| Acylthiourea fragments | Moderate to strong | Introduction of acylthiourea fragments can lead to potent insecticidal activity. | [9] |

| Acylhydrazine moiety | Superior to commercial insecticides | Can significantly enhance activity against specific pests like Spodoptera frugiperda. | [11] |

| Diaryl ether structures | Excellent | Optimization based on 3D-QSAR models can yield highly active compounds. | [12] |

Key Findings:

-

Scaffold hopping: Utilizing scaffold hopping strategies to introduce diverse functional groups at the N-position has proven effective in discovering novel and potent analogs.[11][12]

-

Modulation of physicochemical properties: Modifications at this position can be used to improve properties such as solubility, metabolic stability, and systemic activity in treated animals.

Mechanism of Action and Signaling Pathway

This compound and other isoxazolines act as non-competitive antagonists of the GABA-gated chloride channel.[3][4][6] In the invertebrate nervous system, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

By binding to a site within the channel pore, isoxazolines block the influx of chloride ions, even in the presence of GABA.[11] This disruption of inhibitory signaling results in uncontrolled neuronal activity, leading to the characteristic symptoms of poisoning: tremors, paralysis, and ultimately, death of the parasite.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. | Semantic Scholar [semanticscholar.org]

- 9. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ttcenter.ir [ttcenter.ir]

- 12. researchgate.net [researchgate.net]

The Isoxazoline Core: A Technical Guide to the Engine of Umifoxolaner's Antiparasitic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner (also known as ML-878) is a novel antiparasitic agent belonging to the isoxazoline class of compounds.[1] This technical guide provides an in-depth exploration of the pivotal role of the isoxazoline core within the this compound molecule. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the critical pathways and workflows. The isoxazoline scaffold has emerged as a cornerstone in modern ectoparasiticide development, and understanding its function in this compound is key to leveraging its potential and developing next-generation parasiticides.

The Isoxazoline Core: A Non-Competitive Antagonist of GABA-Gated Chloride Channels

The primary mechanism of action of this compound, conferred by its isoxazoline core, is the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system of insects and other arthropods. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound, through its isoxazoline moiety, binds to a site on the GABA receptor distinct from the GABA binding site itself. This allosteric binding locks the receptor in a non-conducting state, preventing the influx of chloride ions even when GABA is bound. The sustained blockade of this inhibitory pathway leads to hyperexcitation of the parasite's central nervous system, resulting in paralysis and ultimately, death. This mechanism provides a significant advantage over older classes of insecticides, some of which target the same receptor but at different sites, and can be susceptible to resistance.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinity and in vivo efficacy are not extensively available in the public domain, we can infer its potency from data on structurally related isoxazolines. The following tables summarize typical quantitative data for isoxazoline compounds, providing a benchmark for understanding the expected performance of this compound.

Table 1: In Vitro Activity of Isoxazolines against GABA Receptors

| Compound | Receptor Type | Assay Type | IC50 (µM) | Reference |

| Fluralaner | Human GABAα1β2γ2 | Two-electrode voltage clamp | 1.9 - 13 | F_N_A |

| Sarolaner | Canine GABAα1β2γ2 | Two-electrode voltage clamp | > 30 | F_N_A |

| Afoxolaner | Canine GABAα1β2γ2 | Two-electrode voltage clamp | > 30 | F_N_A |

| Lotilaner | Human & Canine GABA Receptors | Two-electrode voltage clamp | > 30 | F_N_A |

Note: Lower IC50 values indicate higher potency. Data for this compound is not currently available in public literature.

Table 2: In Vivo Efficacy of Afoxolaner (a related Isoxazoline) in Dogs

| Parasite | Study Type | Efficacy (%) | Time Point | Reference |

| Ctenocephalides felis (Fleas) | Laboratory | >99.9 | 24 hours post-treatment | F_N_A |

| Rhipicephalus sanguineus (Ticks) | Laboratory | >97 | 48 hours post-infestation | F_N_A |

| Ixodes scapularis (Ticks) | Laboratory | >95 | 48 hours post-infestation | F_N_A |

| Sarcoptes scabiei (Mites) | Field | 100 | Day 28 post-treatment | F_N_A |

Note: This data for Afoxolaner illustrates the typical high efficacy of the isoxazoline class against common canine ectoparasites.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of isoxazoline compounds like this compound.

Protocol 1: Synthesis of the Isoxazoline Core

This protocol is a generalized representation based on the synthesis of related isoxazoline compounds as detailed in patent literature (e.g., WO2016164487A1). The specific synthesis of this compound may vary.

Objective: To construct the characteristic 5-membered isoxazoline ring via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Substituted Chalcone

-

Hydroxylamine Hydrochloride

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Solvent (e.g., Ethanol, Methanol)

-

Reaction Vessel

-

Magnetic Stirrer

-

Reflux Condenser

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the substituted chalcone in the chosen solvent in the reaction vessel.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield the final isoxazoline compound.

Protocol 2: Radioligand Binding Assay for GABA Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound for the insect GABA receptor.

Materials:

-

Membrane preparation from an insect source (e.g., fly heads) rich in GABA receptors.

-

Radiolabeled ligand (e.g., [³H]-Ivermectin or a specific labeled isoxazoline).

-

Unlabeled this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the insect membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate the binding affinity (Kd).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of this compound on GABA-gated chloride currents in insect neurons.

Materials:

-

Isolated insect neurons or a cell line expressing insect GABA receptors.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

GABA solution.

-

This compound solution at various concentrations.

Procedure:

-

Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.

-

Establish a high-resistance "giga-seal" between the pipette tip and the membrane of an isolated neuron.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

-

Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

-

Apply a solution containing GABA to the neuron to elicit an inward chloride current.

-

After establishing a stable baseline GABA-evoked current, co-apply this compound at increasing concentrations with the GABA solution.

-

Record the changes in the amplitude of the GABA-evoked current in the presence of this compound.

-

Analyze the data to determine the concentration-dependent inhibition of the GABA-gated chloride current by this compound and calculate its IC50 value.

Visualizations

The following diagrams illustrate the key concepts related to the role of the isoxazoline core in this compound.

References

Physicochemical Properties of Umifoxolaner for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner is an isoxazoline ectoparasiticide that acts as a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels, a mechanism of action that leads to uncontrolled neuronal activity and death in targeted insects and acarines.[1] Understanding the physicochemical properties of this compound is paramount for the design and execution of robust and reproducible in vitro studies aimed at elucidating its mechanism of action, specificity, and potential off-target effects. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to in vitro research, alongside generalized experimental protocols and conceptual diagrams to facilitate its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some data is available from computational models and vendor specifications, experimentally determined values for several key parameters relevant to in vitro studies, such as aqueous solubility at various pH levels, LogD, and pKa, are not extensively reported in publicly available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [2][3] |

| Molecular Weight | 643.86 g/mol | [1][2] |

| CAS Number | 2021230-37-3 | [2][3] |

| Appearance | White to off-white solid | [1] |

Table 2: Solubility and Lipophilicity of this compound

| Property | Value | Conditions | Source |

| Solubility in DMSO | 100 mg/mL (155.31 mM) | Ultrasonic assistance may be needed. | [1] |

| Solubility in DMSO/Corn Oil | ≥ 2.5 mg/mL (3.88 mM) | 10% DMSO, 90% Corn oil | [1] |

| XLogP3 (Computed) | 6.8 | N/A | [2] |

Note: The high lipophilicity, as indicated by the computed XLogP3, suggests that this compound will have low aqueous solubility. Researchers should exercise caution regarding its solubility limits in aqueous buffers and cell culture media to avoid precipitation and ensure accurate effective concentrations in in vitro assays. The use of a stock solution in a solvent like DMSO is standard practice.[1]

Experimental Protocols for In Vitro Studies

Detailed experimental protocols for this compound are not widely published. However, based on its mechanism of action as a GABA receptor antagonist, the following generalized protocols for common in vitro assays are provided as a starting point for researchers.

Radioligand Binding Assay for GABA Receptor

This protocol is a generalized method to determine the binding affinity of a test compound (e.g., this compound) to GABA receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific GABA receptor subtype.

Materials:

-

Cell membranes expressing the GABA receptor subtype of interest.

-

Radioligand specific for the GABA receptor (e.g., [³H]muscimol or [³H]gabazine).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a generalized protocol to functionally characterize the effect of this compound on GABA-gated chloride channels expressed in Xenopus oocytes.

Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (e.g., competitive or non-competitive).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the GABA receptor of interest.

-

GABA solutions at various concentrations.

-

This compound solutions at various concentrations.

-

Recording medium (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

Methodology:

-

Inject the GABA receptor cRNA into the cytoplasm of stage V-VI Xenopus oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with recording medium.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound and record the resulting currents.

-

To investigate the mechanism of antagonism, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.

-

Analyze the data to determine the IC₅₀ of this compound and to assess any shifts in the GABA EC₅₀, which can indicate competitive or non-competitive antagonism.

Signaling Pathway

This compound acts as an antagonist at GABA-gated chloride channels. In the central nervous system of invertebrates, GABA is a primary inhibitory neurotransmitter. The binding of GABA to its receptor normally opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which makes it less likely to fire an action potential. By blocking this channel, this compound prevents this inhibitory signal, leading to hyperexcitation of the nervous system.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound relevant to in vitro studies. While key experimental parameters are yet to be widely published, the provided information on its known properties, coupled with generalized protocols for assessing GABA receptor antagonists, offers a solid foundation for researchers. The high lipophilicity of this compound necessitates careful consideration of its solubility in aqueous experimental systems. The diagrams provided offer a visual representation of experimental workflows and the compound's mechanism of action to aid in experimental design and data interpretation. As more research on this compound becomes available, a more detailed understanding of its in vitro behavior will undoubtedly emerge.

References

Investigational New Drug Research on Umifoxolaner: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifoxolaner (also known as ML-878) is an investigational new drug belonging to the isoxazoline class of compounds.[1] It is being developed as a potent anti-parasitic agent.[1] The isoxazoline class is recognized for its efficacy against a range of ectoparasites, including fleas and ticks. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, focusing on its mechanism of action, and outlining typical experimental protocols used in the evaluation of such compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide[2] |

| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃[2] |

| Molecular Weight | 643.9 g/mol [2] |

| CAS Number | 2021230-37-3[2] |

| Synonyms | ML-878, ML878[2] |

Mechanism of Action

This compound functions as an antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels.[1] In invertebrates, these channels are crucial for neurotransmission in the peripheral nervous system. By blocking these channels, this compound disrupts the normal flow of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite. The selectivity of isoxazolines for invertebrate versus mammalian GABA receptors is a key factor in their therapeutic index.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the GABAergic synapse in an invertebrate neuron.

Caption: Mechanism of this compound as a GABA receptor antagonist.

Preclinical Research Workflow

The preclinical development of a novel anti-parasitic agent like this compound typically follows a structured workflow designed to assess its efficacy and safety before consideration for clinical trials.

Caption: A typical preclinical workflow for an anti-parasitic drug.

Quantitative Data

While specific quantitative data for this compound is not yet publicly available, this section outlines the types of data that are critical for the evaluation of an investigational new drug of this class.

In Vitro Potency

This table would typically present the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of this compound against the target receptor and in various parasite assays.

Table 4.1: Illustrative In Vitro Potency Data

| Assay Type | Target Organism/Receptor | Parameter | Value (nM) |

| Receptor Binding Assay | Recombinant Insect GABA Receptor | IC₅₀ | Data not available |

| Whole-Cell Electrophysiology | Expressed Insect GABA Receptor | IC₅₀ | Data not available |

| Larval Immersion Assay | Ctenocephalides felis (flea) | LC₅₀ | Data not available |

| Adult Microinjection Assay | Rhipicephalus sanguineus (tick) | LD₅₀ | Data not available |

Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table illustrates key pharmacokinetic parameters that would be determined in preclinical animal models.

Table 4.2: Illustrative Pharmacokinetic Parameters in a Target Animal Species (e.g., Dog)

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Not applicable |

| AUC₀-t (ng·h/mL) | Data not available | Data not available |

| Half-life (t₁/₂) (h) | Data not available | Data not available |

| Bioavailability (%) | Data not available | Not applicable |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Clearance (mL/h/kg) | Data not available | Data not available |

In Vivo Efficacy

Efficacy studies in the target animal species are crucial to demonstrate the clinical potential of an anti-parasitic drug. The data would typically be presented as the percent reduction in parasite counts compared to a control group.

Table 4.3: Illustrative In Vivo Efficacy Against Fleas (C. felis) in Dogs

| Treatment Group | Dose (mg/kg) | Mean Flea Count (Day 0) | Mean Flea Count (Day 28) | Efficacy (%) |

| This compound | Dose 1 | Data not available | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available | Data not available |

| Placebo | 0 | Data not available | Data not available | Not applicable |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments that would be conducted in the preclinical evaluation of this compound.

In Vitro GABA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA receptor.

Materials:

-

Radioligand (e.g., [³H]muscimol)

-

Test compound (this compound)

-

Membrane preparation from a relevant source (e.g., insect nervous tissue or cells expressing the recombinant receptor)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the membrane preparation, the radioligand at a fixed concentration, and either the assay buffer (for total binding), a saturating concentration of a known GABA receptor ligand (for non-specific binding), or the test compound.

-

Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology Assay

Objective: To measure the functional antagonism of the GABA-gated chloride channel by this compound.

Materials:

-

Cell line expressing the target GABA receptor (e.g., HEK293 or Xenopus oocytes)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Micropipettes

-

Intracellular and extracellular solutions

-

GABA

-

This compound

Protocol:

-

Culture the cells expressing the GABA receptor on coverslips.

-

Place a coverslip in the recording chamber of the patch-clamp rig and perfuse with extracellular solution.

-

Form a high-resistance seal between a micropipette filled with intracellular solution and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a brief pulse of GABA to the cell to elicit an inward chloride current.

-

After a stable baseline response is established, co-apply GABA and varying concentrations of this compound.

-

Measure the peak amplitude of the GABA-elicited current in the presence and absence of this compound.

-

Calculate the percentage inhibition of the GABA response at each concentration of this compound and determine the IC₅₀ value.

In Vivo Efficacy Study in a Canine Model (Flea Infestation)

Objective: To evaluate the efficacy of this compound in treating and preventing flea infestations in dogs.

Materials:

-

Clinically healthy dogs of a specified breed, age, and weight range

-

This compound formulation for oral administration

-

Placebo control

-

Laboratory-reared adult cat fleas (Ctenocephalides felis)

-

Flea-combing equipment

Protocol:

-

Acclimatize the dogs to the study conditions.

-

On Day 0, perform a baseline flea count on each dog.

-

Randomly allocate the dogs to treatment groups (e.g., placebo, different dose levels of this compound).

-

Administer the assigned treatment to each dog.

-

On Day 2, infest each dog with a known number of adult fleas.

-

On Day 4, perform a flea count by combing the entire coat of each dog.

-

Repeat the flea infestation and counting at specified intervals (e.g., weekly) for the duration of the study (e.g., 28 or 42 days).

-

Calculate the geometric mean number of fleas for each treatment group at each time point.

-

Determine the percentage efficacy of each this compound dose compared to the placebo group using the formula: Efficacy (%) = 100 × (Mean fleas on placebo - Mean fleas on treated) / Mean fleas on placebo.

Safety and Toxicology

A comprehensive safety and toxicology profile is essential for any investigational new drug. While specific data for this compound is not publicly available, the following studies are typically conducted in accordance with regulatory guidelines.

Table 6.1: Overview of Standard Preclinical Safety and Toxicology Studies

| Study Type | Purpose |

| Acute Toxicity | To determine the effects of a single high dose and the median lethal dose (LD₅₀). |

| Repeat-Dose Toxicity | To evaluate the effects of long-term exposure to the drug in at least two species (one rodent, one non-rodent). |

| Genotoxicity | To assess the potential of the drug to cause genetic mutations or chromosomal damage. |

| Reproductive and Developmental Toxicology | To evaluate the potential effects on fertility, embryonic and fetal development, and postnatal development. |

| Safety Pharmacology | To investigate the potential for adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems). |

Conclusion

This compound is an early-stage investigational anti-parasitic agent with a mechanism of action targeting the GABA-gated chloride channels of invertebrates. While detailed public data on its efficacy, pharmacokinetics, and safety are currently limited, the established preclinical development pathway for this class of compounds provides a clear roadmap for its continued investigation. Further research will be necessary to fully characterize its profile and determine its potential as a therapeutic agent for the control of parasitic infestations.

References

Methodological & Application

Application Notes and Protocols: Umifoxolaner in Cell-Based Assays

Introduction

Umifoxolaner is an isoxazoline compound recognized for its potent anti-parasitic properties.[1][2][3] Its primary mechanism of action involves the antagonism of γ-aminobutyric acid (GABA) regulated chloride channels, which are crucial for neurotransmission in invertebrates.[1] The high solubility of this compound in dimethyl sulfoxide (DMSO) makes it a suitable candidate for various in vitro cell-based assays, which are essential for drug discovery and development to assess efficacy and cytotoxicity.[4][5][6]

These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays, with a focus on proper solubilization techniques and a representative cytotoxicity assay workflow.

Physicochemical Properties and Solubility

Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell-based assays. DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[7]

| Property | Value | Reference |

| Synonyms | ML-878, WHO-11642 | [3][8] |

| CAS Number | 2021230-37-3 | [1][2][3] |

| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [1][2] |

| Molecular Weight | 643.86 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 100 mg/mL (155.31 mM); requires sonication for complete dissolution. It is important to use newly opened, anhydrous DMSO as the compound's solubility is significantly impacted by hygroscopic DMSO. | [1] |

| Stock Solution Storage | Store aliquots at -20°C for up to one month or -80°C for up to six months. Protect from light. | [1][2] |

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its effect by blocking GABA-gated chloride channels in nerve and muscle cells. In a resting state, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion channel, leading to hyperpolarization of the cell membrane and inhibition of nerve signaling. By antagonizing this receptor, this compound prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the target organism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile, light-protecting microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 64.39 mg of this compound.

-

Solubilization: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes.

-

Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] The solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a selected cell line using a common metabolic assay such as MTT or CCK-8.[4][9] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[6]

Materials:

-

Adherent or suspension cells of interest (e.g., cancer cell line, parasite cell line)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay, e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the this compound working solutions (or vehicle control and untreated control) to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Addition of Reagent:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[9]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Results

The following table is a hypothetical representation of data that could be generated from a cytotoxicity assay. The IC₅₀ values would indicate the potency of this compound against the tested cell lines.

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical] |

| Parasite A | CCK-8 | 48 | 1.5 |

| Parasite B | MTT | 48 | 3.2 |

| Mammalian | CCK-8 | 48 | > 100 |

Conclusion

This compound can be effectively prepared in DMSO for use in a variety of cell-based assays. Its high solubility allows for the creation of concentrated stock solutions, which can be diluted to appropriate working concentrations for assessing biological activity and potential cytotoxicity. The provided protocols offer a foundation for researchers to design and execute robust in vitro experiments to further characterize the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|2021230-37-3|COA [dcchemicals.com]

- 3. medkoo.com [medkoo.com]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. murigenics.com [murigenics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C26H16ClF10N3O3 | CID 122609622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of Umifoxolaner for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Umifoxolaner (also known as ML-878), a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels, for use in both in vitro and in vivo preclinical research. This compound's poor aqueous solubility necessitates the use of organic solvents to create concentrated stock solutions suitable for experimental use. These application notes include key physicochemical properties, solubility data, step-by-step preparation protocols, and recommendations for storage and handling to ensure solution integrity and experimental reproducibility.

Introduction to this compound

This compound is an isoxazoline insecticide that acts as a non-competitive antagonist of GABA-gated chloride channels in insects. This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death. Due to its high potency and selectivity for invertebrate versus mammalian receptors, this compound and other isoxazolines are subjects of extensive research in veterinary medicine and crop protection. Accurate and consistent preparation of this compound solutions is fundamental to obtaining reliable and reproducible experimental results.

Mechanism of Action

This compound selectively binds to a site within the pore of GABA-gated chloride channels in insects. GABA, the primary inhibitory neurotransmitter in the insect central nervous system, normally binds to these channels, causing an influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission. By blocking this channel, this compound prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing.

Figure 1. Mechanism of Action of this compound.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physicochemical properties is essential for proper handling and solution preparation.

| Property | Value | Reference |

| Synonyms | ML-878 | [1] |

| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [1] |

| Molecular Weight | 643.86 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 2021230-37-3 | [2] |

Solubility Data

This compound is practically insoluble in water and requires organic solvents for dissolution. The solubility in common laboratory solvents is summarized below.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (155.31 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [2] |

| Ethanol | Poorly soluble | Specific quantitative data not publicly available. Empirically determine for your application. | |

| Methanol | Poorly soluble | Specific quantitative data not publicly available. Empirically determine for your application. | |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (3.88 mM) | A common vehicle for in vivo studies. Prepare fresh daily. | [2] |

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol for Preparing a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or cryovial

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Calibrated analytical balance

-

Micropipettes

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 100 mM stock solution:

-

Mass (mg) = 100 mmol/L * 0.001 L * 643.86 g/mol * 1000 mg/g = 64.39 mg

-

-

Weighing: Carefully weigh 64.39 mg of this compound powder and transfer it to a sterile amber vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the solid does not completely dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]

Protocol for Preparing a Working Solution for In Vivo Use

This protocol describes the preparation of a 2.5 mg/mL working solution in a 10% DMSO/corn oil vehicle.

Materials:

-

High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL)

-

Sterile corn oil

-

Sterile conical tubes

Procedure:

-

Preparation of 25 mg/mL DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO following the principles outlined in Protocol 3.1.

-

Dilution: In a sterile conical tube, add 900 µL of sterile corn oil.

-

Addition of DMSO Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.[2]

-

Mixing: Cap the tube and vortex thoroughly until the solution is homogenous and clear.[2] This will result in a final concentration of 2.5 mg/mL this compound in 10% DMSO/90% corn oil.

-

Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[2]

Application: In Vitro Cytotoxicity Assay Workflow

The following section outlines a general workflow for assessing the cytotoxicity of this compound against an insect cell line (e.g., Sf9 from Spodoptera frugiperda).

Recommended Concentration Range for In Vitro Studies

Specific IC₅₀ values for this compound are not widely published. However, based on data for other isoxazoline insecticides, a starting concentration range for in vitro screening against insect cell lines could be between 0.1 µM and 100 µM. A dose-response curve should be generated to determine the precise IC₅₀ for the cell line of interest.

Figure 2. General workflow for an in vitro cytotoxicity assay.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the preparation of this compound stock solutions for preclinical research. Adherence to these guidelines for solvent selection, preparation techniques, and storage conditions is critical for ensuring the accuracy and reproducibility of experimental outcomes. Researchers should empirically verify the solubility and optimal concentration ranges for their specific experimental systems.

References

Application Notes and Protocols for In Vitro Assays Using Umifoxolaner

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Umifoxolaner, a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels.[1] The following assays are designed to assess the binding affinity and functional activity of this compound, providing crucial data for mechanism of action studies and drug development programs.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical assay results for isoxazoline insecticides. This data serves as an example of how to present key findings from the described protocols.

| Assay Type | Target | Radioligand/Method | Key Parameter | This compound Value (Hypothetical) | Reference Compound (e.g., Fipronil) |

| Radioligand Binding | Insect GABA Receptor (e.g., from housefly head membranes) | [³H]EBOB Displacement | IC₅₀ | 1.5 nM | 5.0 nM |

| Functional (Electrophysiology) | Expressed Insect GABA Receptor (e.g., RDL in Xenopus oocytes) | Two-Electrode Voltage Clamp (TEVC) | IC₅₀ | 4.5 nM | 10.2 nM |

Signaling Pathway

This compound is an antagonist of GABA receptors, which are ligand-gated ion channels. In the central nervous system of insects, GABA binding to its receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulses. This compound non-competitively binds to the GABA receptor, blocking the channel and preventing the influx of chloride ions. This inhibition of the inhibitory signal leads to hyperexcitation of the insect's nervous system.

Figure 1: Signaling pathway of GABA receptor and antagonism by this compound.

Experimental Protocols

Radioligand Binding Assay: Competitive Displacement of [³H]EBOB

This protocol is designed to determine the binding affinity of this compound to insect GABA receptors by measuring its ability to displace the radiolabeled ligand [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB), a known non-competitive antagonist.[2][3][4]

Experimental Workflow

Figure 2: Workflow for the [³H]EBOB competitive binding assay.

Materials:

-

Insect neuronal membranes (e.g., from housefly heads)

-

[³H]EBOB (specific activity ~20-40 Ci/mmol)

-

This compound

-

Non-specific binding control (e.g., unlabeled EBOB or fipronil)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[5]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[6]

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize insect heads in homogenization buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.[5] Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]EBOB (final concentration ~1-2 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM unlabeled EBOB), 50 µL of [³H]EBOB, and 100 µL of membrane preparation.

-

This compound Competition: 50 µL of this compound at various concentrations (e.g., 0.01 nM to 1 µM), 50 µL of [³H]EBOB, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-